N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide" is a synthetic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and potential anticancer properties. For instance, the first paper describes a compound with antiproliferative activity against various cancer cell lines, which suggests that the compound may also possess similar biological activities .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. For example, the synthesis of a compound with a thienopyrimidin moiety was achieved by condensing 3-methoxybenzoic acid with a chlorinated intermediate, followed by condensation with ethane-1,2-diamine . Another synthesis route for thiazolopyrimidinone derivatives utilized doubly electrophilic building blocks, such as 2-chloro-N-phenylacetamide, to form the desired ring structures . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using X-ray crystallography, which provides precise geometric bond lengths and angles. Density functional theory (DFT) calculations are used to compare with experimental data and to predict the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies . The molecular electrostatic potential (MEP) surface maps are also investigated to understand the electronic distribution within the molecule .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized using a range of spectroscopic techniques, including LCMS, IR, and NMR spectroscopy. Elemental analysis is also performed to confirm the composition of the synthesized compounds . The solubility, stability, and reactivity of these compounds can be inferred from these analyses, which are crucial for understanding their behavior in biological systems.
Scientific Research Applications
Heterocyclic Compounds Synthesis
Heterocyclic compounds, especially those incorporating thiazolo[4,5-d]pyrimidin-6(7H)-yl and morpholino groups, are of significant interest due to their potential biological activities. A study by Abu‐Hashem et al. (2020) on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone highlighted their anti-inflammatory and analgesic properties. This underscores the potential of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide in contributing to the development of new therapeutic agents with similar biological activities (Abu‐Hashem et al., 2020).
Crystal Structure Analysis
The study of crystal structures provides crucial information for the design of drugs with improved efficacy and reduced side effects. Research by Galushchinskiy et al. (2017) on the crystal structures of related (oxothiazolidin-2-ylidene)acetamides demonstrates the importance of structural analysis in understanding the interactions at the molecular level, which can guide the synthesis and optimization of novel compounds (Galushchinskiy et al., 2017).
Imaging Agent Development
Compounds featuring morpholino groups have been explored for their potential in developing imaging agents for diseases like Parkinson's disease. Wang et al. (2017) synthesized a compound for imaging of LRRK2 enzyme, highlighting the utility of these structures in creating diagnostic tools (Wang et al., 2017).
Anticancer Activity
The modification of pyrimidine rings, similar to those in N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, has been linked to anticancer activity. Al-Sanea et al. (2020) discussed the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which showed appreciable cancer cell growth inhibition, suggesting the potential of related compounds in cancer therapy (Al-Sanea et al., 2020).
properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O4S/c1-11-7-13(14(28-2)8-12(11)20)22-15(26)9-25-10-21-17-16(18(25)27)30-19(23-17)24-3-5-29-6-4-24/h7-8,10H,3-6,9H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYQHBWGABVOFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.